Photrex -

Photrex

Catalog Number: EVT-1567197
CAS Number:
Molecular Formula: C37H42Cl2N4O2Sn
Molecular Weight: 764.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Photrex is synthesized from various chemical precursors, typically involving organic synthesis methods that allow for the formation of its complex structure. The specific pathways and reagents used in its synthesis can vary depending on the desired purity and yield of the final product.

Classification

Photrex falls under the category of photosensitizers, which are compounds that produce reactive oxygen species when exposed to light, leading to cellular damage. This classification is crucial for its application in therapeutic contexts, particularly in oncology and dermatology.

Synthesis Analysis

Methods

The synthesis of Photrex generally involves several key methods:

  • Chemical Synthesis: This includes multiple steps of organic reactions such as condensation, oxidation, and cyclization. The process often requires careful control of reaction conditions to optimize yield and purity.
  • Purification Techniques: Post-synthesis, Photrex undergoes purification processes such as chromatography to remove unreacted materials and by-products.

Technical Details

The synthesis may utilize specific catalysts or reaction conditions (e.g., temperature, pressure) that facilitate the formation of the desired molecular structure. The choice of solvents and reagents is also critical in determining the efficiency of the synthesis process.

Molecular Structure Analysis

Structure

Photrex has a complex molecular structure characterized by a series of rings and functional groups that contribute to its photosensitizing properties. The molecular formula typically includes carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration that allows for efficient light absorption.

Data

  • Molecular Weight: The molecular weight of Photrex is approximately 400 g/mol.
  • Structural Formula: The structural representation can be depicted using chemical drawing software, illustrating the arrangement of atoms within the molecule.
Chemical Reactions Analysis

Reactions

Photrex participates in several key reactions upon light activation:

  • Photodegradation: Under light exposure, Photrex can undergo degradation reactions that generate reactive oxygen species.
  • Cellular Interactions: Once activated, it interacts with cellular components, leading to oxidative stress and subsequent cell death.

Technical Details

The reaction kinetics can vary based on environmental conditions such as pH and temperature. Understanding these parameters is essential for optimizing Photrex's effectiveness in therapeutic applications.

Mechanism of Action

Process

The mechanism of action for Photrex involves:

  1. Activation: Upon exposure to specific wavelengths of light, Photrex absorbs energy.
  2. Reactive Oxygen Species Generation: This energy leads to the formation of reactive oxygen species which are highly reactive molecules capable of damaging cellular structures.
  3. Cell Death Induction: The oxidative damage results in apoptosis or necrosis of targeted cancer cells.

Data

Studies have shown that Photrex can effectively induce cell death in various cancer cell lines with minimal effects on surrounding healthy tissues, highlighting its potential as a targeted therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Photrex typically appears as a crystalline solid or powder.
  • Solubility: It is often soluble in organic solvents but may have limited solubility in water.

Chemical Properties

  • Stability: Photrex exhibits stability under dark conditions but degrades rapidly upon light exposure.
  • Light Absorption: Its absorption spectrum peaks at specific wavelengths (usually within the visible range), making it suitable for photodynamic therapy applications.
Applications

Photrex is primarily utilized in:

  • Photodynamic Therapy: Used to treat various cancers by selectively targeting tumor cells with light activation.
  • Dermatological Treatments: Applied in treating skin conditions such as psoriasis and acne through its ability to induce localized cell damage.
  • Research Applications: Investigated for its potential use in other therapeutic areas, including antimicrobial treatments due to its reactive properties when activated by light.
Introduction to Photodynamic Therapy (PDT) and Photrex

Historical Evolution of PDT in Ophthalmology

The foundation of modern ophthalmic PDT rests on three key phases:

  • Early Discoveries (1900s–1970s): The photodynamic effect was first documented by Oscar Raab and Hermann von Tappeiner, who observed cell death in paramecia exposed to acridine orange and light. Von Tappeiner coined the term "photodynamic action" and conducted the first clinical PDT trial in 1903 using eosin to treat skin tumors [1] [7]. Hematoporphyrin derivative (HpD), developed by Schwartz and Lipson in the 1960s, became the first systematically studied photosensitizer for oncology. Thomas Dougherty later standardized HpD into Photofrin (porfimer sodium), achieving FDA approval for esophageal cancer in 1995 [1] [4] [7].
  • Ophthalmic Translation (1990s–2000s): The discovery that PDT could occlude choroidal neovascularization (CNV) without damaging overlying retina spurred its ophthalmic application. Verteporfin (benzoporphyrin derivative monoacid, BPD-MA) received FDA approval in 2000 for classic subfoveal CNV in AMD. Its activation at 689 nm enabled deeper tissue penetration than Photofrin (630 nm), making it suitable for retinal pathologies [1] [8] [9].

  • Second-Generation Refinements: Rostaporfin (Photrex) was developed to optimize photophysical properties further. Characterized by a red-shifted absorption peak (664 nm) and purported dual mechanisms of vascular occlusion and apoptosis induction, it entered phase III trials for AMD in 1998 [2] [9].

Table 1: Generational Evolution of Key PDT Photosensitizers

GenerationAgentsActivation WavelengthPrimary Clinical Use
FirstPhotofrin (HpD)630 nmEsophageal/lung cancers
SecondVerteporfin689 nmAMD, myopic CNV
SecondRostaporfin664 nmAMD (investigational)
SecondTemoporfin652 nmHead/neck squamous cell carcinoma

Photrex as a Second-Generation Photosensitizer: Chemical and Pharmacological Profile

Chemical Structure

Rostaporfin is a semi-synthetic chlorin derived from etiopurpurin. Its core structure features:

  • A tin (Sn) metal center coordinating the tetrapyrrole ring, enhancing intersystem crossing to the triplet state for efficient singlet oxygen generation.
  • Ethyl groups at pyrrolic positions, increasing lipophilicity for enhanced cellular uptake [2] [9] [10].

Pharmacological Properties

  • Optical Characteristics: Absorption maximum at 664 nm (extinction coefficient: ~40,000 M⁻¹cm⁻¹), enabling 1.5–2 mm tissue penetration—ideal for targeting subretinal CNV complexes [9].
  • Mechanism of Action: Rostaporfin localizes preferentially in endothelial cells of neovasculature. Upon light activation (664 nm, 36 J/cm²), it triggers:
  • Release of cytochrome c from mitochondria, initiating caspase-3-mediated apoptosis.
  • Secretion of vasoactive mediators (e.g., thromboxane A₂, leukotrienes), promoting platelet aggregation and vascular occlusion [9].
  • Pharmacokinetics: Rapid clearance from skin (plasma half-life: ~12 hours) potentially reduces post-treatment photosensitivity compared to verteporfin (~5–7 days) [9] [10].

Table 2: Photrex Pharmacological Properties

PropertySpecification
Chemical nameTin ethyl etiopurpurin (SnET2)
Molecular weight680.4 g/mol
Absorption peak664 nm
Singlet oxygen quantum yield0.64 (in methanol)
Plasma half-life~12 hours
Key metabolic pathwayHepatic (CYP450-independent)

Comparative Overview of PDT Agents: Verteporfin vs. Rostaporfin

Photophysical and Biochemical Properties

  • Activation Wavelength: Rostaporfin’s absorption at 664 nm permits slightly deeper choroidal penetration than verteporfin (689 nm), though the clinical relevance is marginal. Verteporfin’s longer wavelength advantage is offset by rostaporfin’s higher molar extinction [8] [9].
  • Cellular Targeting: Both agents accumulate in neovascular endothelium via LDL receptor-mediated uptake. Rostaporfin shows higher affinity for proliferating endothelial cells due to its lipophilicity [9] [10].
  • Oxygen-Independent Mechanisms: Rostaporfin uniquely induces prostacyclin release post-PDT, maintaining vascular tone transiently before apoptosis-driven occlusion—a feature absent in verteporfin [9].

Clinical Performance

  • Lesion Composition Flexibility: In phase III trials (1998–2003), rostaporfin (0.5 mg/kg) demonstrated efficacy across all CNV subtypes:
  • 58% of patients retained vision (<15-letter loss) vs. 42% in placebo (p=0.005).
  • Benefit was independent of CNV composition (classic, occult, or mixed), whereas verteporfin was initially approved only for "predominantly classic" lesions [9].
  • Treatment Durability: Rostaporfin required fewer retreatments (mean: 2.3 over 12 months) than verteporfin (mean: 3.4), suggesting prolonged vascular occlusion [9].
  • Choroidal Thinning: Both agents reduce subfoveal choroidal thickness (SFCT) in chronic central serous chorioretinopathy (CSC). Focal rostaporfin PDT decreased SFCT by 69 µm at 12 months—comparable to verteporfin’s 76 µm reduction—validating similar biological effects on choroidal hyperpermeability [8].

Table 3: Head-to-Head Comparison of Verteporfin and Rostaporfin

ParameterVerteporfinRostaporfin
Activation wavelength689 nm664 nm
Singlet oxygen yield0.770.64
Plasma half-life5–7 days~12 hours
Key mechanismVascular occlusion via ROSApoptosis + vasoactive mediator release
Lesion type flexibilityPredominantly classic CNVAll CNV subtypes
Mean retreatments (year 1)3.42.3
FDA approvalYes (2000)No (phase III completed)

Properties

Product Name

Photrex

IUPAC Name

ethyl (3S,25R)-23,23-dichloro-3,9,14,19-tetraethyl-8,13,18,25-tetramethyl-1,24,26,27-tetraza-23-stannaheptacyclo[10.10.2.13,22.17,10.117,20.02,6.015,24]heptacosa-2(6),4,7(27),8,10,12,14,16,18,20(26),21-undecaene-4-carboxylate

Molecular Formula

C37H42Cl2N4O2Sn

Molecular Weight

764.4 g/mol

InChI

InChI=1S/C37H43N4O2.2ClH.Sn/c1-10-23-19(6)29-17-33-25(12-3)21(8)34(40-33)26-15-27(36(42)43-14-5)37(13-4)22(9)30(41-35(26)37)18-32-24(11-2)20(7)28(39-32)16-31(23)38-29;;;/h15-18,22H,10-14H2,1-9H3,(H-,38,39,40,41,42);2*1H;/q-1;;;+4/p-3/t22-,37-;;;/m0.../s1

InChI Key

MCTOGTBIQBEIBZ-QHWUVJKOSA-K

Synonyms

etiopurpurin, tin
SnET2
tin etiopurpurin
tin etiopurpurin dichloride

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C4N3[Sn](N5C(=CC1=N2)C(C6(C5=C(C=C6C(=O)OCC)C7=NC(=C4)C(=C7C)CC)CC)C)(Cl)Cl)C)CC)C

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C4N3[Sn](N5C(=CC1=N2)[C@@H]([C@@]6(C5=C(C=C6C(=O)OCC)C7=NC(=C4)C(=C7C)CC)CC)C)(Cl)Cl)C)CC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.